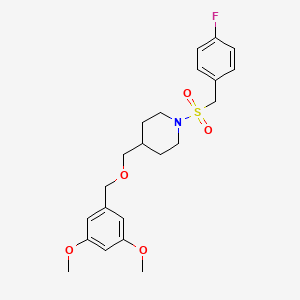

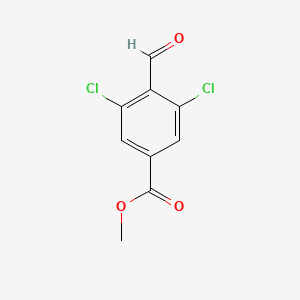

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the condensation of aromatic amines with diethyl malonate in diphenyl ether, catalyzed with triethylamine . This process results in the formation of 2,3-bis-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)succinic acid derivatives .Molecular Structure Analysis

The molecular structure of related compounds like quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis

The chemistry of related compounds like quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . The reactions are classified as addition, reduction, condensation, and substitution reactions .Applications De Recherche Scientifique

Synthesis and Biological Activity

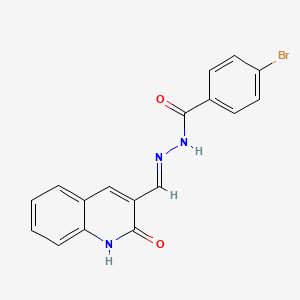

- A study described the synthesis of a compound similar to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide and its use in creating novel heterocyclic systems with potential antiviral activities against infectious bursal disease virus (Kaddah et al., 2021).

Antimicrobial and Antiviral Applications

- Research has shown that related benzohydrazide derivatives exhibit antimicrobial activities. For example, a similar compound demonstrated significant activity against bacteria and viruses (Selvam et al., 2010).

Insulin Enhancement and Metabolic Effects

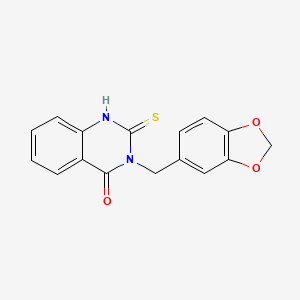

- Vanadium(V) complexes using similar Schiff base ligands have been synthesized, showing significant potential in enhancing insulin sensitivity and glucose utilization in muscle cells (Li et al., 2015).

Antitubercular Activity

- The Co(II), Ni(II), Cu(II), and Zn(II) complexes of a compound analogous to (E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide showed promising antitubercular activities, especially the copper(II) complex (Hegde et al., 2021).

Antimalarial Activity

- Compounds with structural similarities have been evaluated for antimalarial activities, with some showing promising results in vitro (Shaikh et al., 2021).

Eco-friendly Insecticidal Activity

- N-heterocycles derived from a similar quinoline scaffold were synthesized and showed notable insecticidal activity against certain pests, highlighting the compound's potential in eco-friendly pest control applications (Ghareeb et al., 2021).

Orientations Futures

The future directions in the research of related compounds involve the development of new synthetic methodologies and the exploration of their utility in the synthesis of fused ring systems . The biological and pharmaceutical importance of these compounds is based upon their utilities as drugs isolated from naturally occurring compounds .

Propriétés

IUPAC Name |

4-bromo-N-[(E)-(2-oxo-1H-quinolin-3-yl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O2/c18-14-7-5-11(6-8-14)17(23)21-19-10-13-9-12-3-1-2-4-15(12)20-16(13)22/h1-10H,(H,20,22)(H,21,23)/b19-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRCKTOVVRGFFI-VXLYETTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NNC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)/C=N/NC(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-bromo-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-(methylthio)phenyl)pyrrolidin-2-one](/img/structure/B2405279.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)

![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)

![[4-[2-(4-Methylpyrazol-1-yl)ethyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2405286.png)

![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2405292.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2405298.png)